

An In-depth Technical Guide to 3-(3,5-Dichlorophenyl)-1-methylhydantoin

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Compound of Interest

Compound Name: 3-(3,5-Dichlorophenyl)-1-methylhydantoin

Cat. No.: B1589153

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This technical guide provides a comprehensive overview of the current scientific literature on **3-(3,5-Dichlorophenyl)-1-methylhydantoin**, catering to researchers, scientists, and professionals in drug development. This document synthesizes available data on its synthesis, chemical properties, and known applications.

Chemical Properties and Data

3-(3,5-Dichlorophenyl)-1-methylhydantoin is a hydantoin derivative with the molecular formula $C_{10}H_8Cl_2N_2O_2$ and a molecular weight of 259.09 g/mol. It is typically a white to off-white solid.

Property	Value	Reference
Molecular Formula	C ₁₀ H ₈ Cl ₂ N ₂ O ₂	
Molecular Weight	259.09 g/mol	
CAS Number	27387-90-2	
Appearance	White to off-white solid	
Melting Point	202-204 °C	
Purity (LCMS)	95.65%	
Storage Conditions	4°C, sealed storage, away from moisture	

Synthesis of 3-(3,5-Dichlorophenyl)-1-methylhydantoin

A detailed experimental protocol for the synthesis of **3-(3,5-Dichlorophenyl)-1-methylhydantoin** has been reported with a yield of 90%. The synthesis is a two-stage process starting from sarcosine ethyl ester hydrochloride.

Experimental Protocol

Stage 1: Preparation of Sarcosine Ethyl Ester Solution

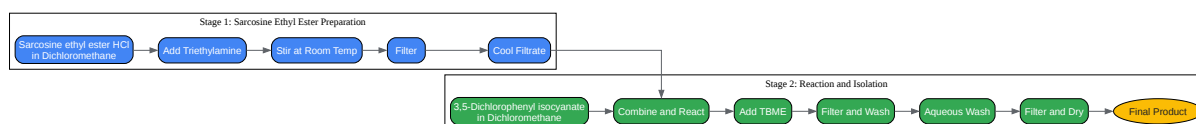
- A suspension of sarcosine ethyl ester hydrochloride (1.00 kg, 6.51 mol) in dichloromethane (6.00 L) is prepared.
- Triethylamine (0.78 kg, 7.75 mol) is added to the suspension with stirring over 15-30 minutes at 20°C.
- The mixture is stirred at room temperature for 1.5-2.0 hours.
- The resulting triethylamine hydrochloride salt is removed by filtration.
- The salt cake is washed with dichloromethane (2.00 L).

- The filtrate is cooled to 0-5°C.

Stage 2: Reaction with 3,5-Dichlorophenyl isocyanate and Product Isolation

- A solution of 3,5-dichlorophenyl isocyanate (1.47 kg, 7.81 mol) in dichloromethane is prepared at 20-25°C.
- This solution is slowly added to the cooled filtrate from Stage 1 over 30-60 minutes, maintaining the temperature below 10°C.
- The reaction mixture is then stirred at 20-25°C for 12-14 hours. The reaction completion is monitored by HPLC.
- Upon completion, tert-Butyl methyl ether (TBME) (16.00 L) is added in one portion.
- The resulting suspension is stirred at 20-25°C for 2-3 hours and then filtered.
- The filter cake is washed with TBME (4.50 L) and dried at a maximum of 40°C to a constant weight.
- A suspension of the above filter cake in water (17.0 L) is prepared and stirred at 20-25°C for at least 16 hours.
- The suspension is filtered, and the filter cake is washed with water (3 x 1.36 L).
- The final product, **3-(3,5-dichlorophenyl)-1-methylhydantoin**, is dried at a maximum of 40°C to a constant weight, yielding a white crystalline solid (1.52 kg, 90%).

Synthesis Workflow



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Synthesis of **3-(3,5-Dichlorophenyl)-1-methylhydantoin**.

Biological Activity and Mechanism of Action

The publicly available scientific literature predominantly identifies **3-(3,5-Dichlorophenyl)-1-methylhydantoin** as a drug intermediate for the synthesis of various active compounds. There is a significant lack of published research detailing its specific biological activities, mechanism of action, or its pharmacokinetic and toxicological profiles.

While the broader class of hydantoin derivatives has been investigated for a range of biological activities, including anticonvulsant, antifungal, herbicidal, and anticancer properties, specific data for the 3-(3,5-dichlorophenyl)-1-methyl substituted variant is not available in the reviewed literature. Studies on structurally related compounds, such as 5-(3,4-dichlorophenyl) methylhydantoin, have shown antiviral activity, but this is an isomeric compound with a different substitution pattern.

Research on the structurally analogous thiazolidinedione, 3-(3,5-dichlorophenyl)-2,4-thiazolidinedione (DCPT), has demonstrated cytotoxicity and hepatotoxicity, which is mediated by cytochrome P450 enzymes. However, it is crucial to note that these findings cannot be directly extrapolated to **3-(3,5-Dichlorophenyl)-1-methylhydantoin** without dedicated experimental validation.

Conclusion

3-(3,5-Dichlorophenyl)-1-methylhydantoin is a well-characterized chemical entity with a clearly defined synthesis protocol. Its primary role, as documented in the current scientific literature, is that of a synthetic intermediate. There is a notable absence of data regarding its biological effects, including potential therapeutic or toxicological properties. Future research would be necessary to elucidate any biological activity and to determine its mechanism of action, pharmacokinetic profile, and overall potential for drug development.

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